molecular formula C8H6BF3O4 B1443091 3-Formyl-5-(trifluoromethoxy)phenylboronic acid CAS No. 1451393-39-7

3-Formyl-5-(trifluoromethoxy)phenylboronic acid

Cat. No.: B1443091
CAS No.: 1451393-39-7
M. Wt: 233.94 g/mol
InChI Key: ISVJXSCLOFBOHL-UHFFFAOYSA-N
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Description

3-Formyl-5-(trifluoromethoxy)phenylboronic acid is a specialized organoboron compound characterized by its unique structure, which includes a boronic acid group, a formyl group, and a trifluoromethoxy group attached to a phenyl ring. This compound is of significant interest in organic synthesis and various scientific research applications due to its reactivity and functional group tolerance.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Formyl-5-(trifluoromethoxy)phenylboronic acid typically involves the following steps:

  • Boronic Acid Formation: The initial step involves the formation of a boronic acid derivative from a phenylboronic acid precursor.

  • Formylation: The phenylboronic acid derivative undergoes formylation to introduce the formyl group at the 3-position.

  • Trifluoromethoxylation: The trifluoromethoxy group is introduced at the 5-position through a trifluoromethylation reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions: 3-Formyl-5-(trifluoromethoxy)phenylboronic acid can undergo various chemical reactions, including:

  • Oxidation: The formyl group can be oxidized to a carboxylic acid.

  • Reduction: The formyl group can be reduced to a hydroxyl group, forming an aldehyde.

  • Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

  • Substitution: Palladium catalysts and suitable bases are often employed in substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acid derivatives.

  • Reduction: Alcohols.

  • Substitution: Coupled products in Suzuki-Miyaura reactions.

Scientific Research Applications

3-Formyl-5-(trifluoromethoxy)phenylboronic acid has diverse applications in scientific research, including:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions.

  • Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.

  • Industry: It is used in the production of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 3-Formyl-5-(trifluoromethoxy)phenylboronic acid exerts its effects involves its ability to form stable complexes with various substrates. The boronic acid group can coordinate with diols and other Lewis bases, facilitating reactions such as cross-coupling. The formyl and trifluoromethoxy groups contribute to the compound's reactivity and selectivity in chemical transformations.

Comparison with Similar Compounds

  • 3-Formylphenylboronic Acid: Lacks the trifluoromethoxy group.

  • 4-Formylphenylboronic Acid: Formyl group at a different position on the phenyl ring.

  • Trifluoromethoxyphenylboronic Acid: Lacks the formyl group.

Uniqueness: 3-Formyl-5-(trifluoromethoxy)phenylboronic acid is unique due to the combination of the formyl and trifluoromethoxy groups on the phenyl ring, which enhances its reactivity and functional group tolerance compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in organic synthesis and research.

Is there anything specific you would like to know more about?

Properties

IUPAC Name

[3-formyl-5-(trifluoromethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BF3O4/c10-8(11,12)16-7-2-5(4-13)1-6(3-7)9(14)15/h1-4,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISVJXSCLOFBOHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)OC(F)(F)F)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BF3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201208229
Record name Boronic acid, B-[3-formyl-5-(trifluoromethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201208229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451393-39-7
Record name Boronic acid, B-[3-formyl-5-(trifluoromethoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451393-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[3-formyl-5-(trifluoromethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201208229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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